Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2

CAS No.:

Cat. No.: VC16532012

Molecular Formula: C54H70N10O15S2

Molecular Weight: 1163.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C54H70N10O15S2 |

|---|---|

| Molecular Weight | 1163.3 g/mol |

| IUPAC Name | 4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C54H70N10O15S2/c1-54(2,3)79-53(78)64-42(27-45(69)70)52(77)62-39(24-31-15-17-33(65)18-16-31)49(74)59-36(19-21-80-4)47(72)57-29-43(66)58-40(25-32-28-56-35-14-10-9-13-34(32)35)50(75)60-37(20-22-81-5)48(73)63-41(26-44(67)68)51(76)61-38(46(55)71)23-30-11-7-6-8-12-30/h6-18,28,36-42,56,65H,19-27,29H2,1-5H3,(H2,55,71)(H,57,72)(H,58,66)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,73)(H,64,78)(H,67,68)(H,69,70) |

| Standard InChI Key | WHQYTLSEJRKUQZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

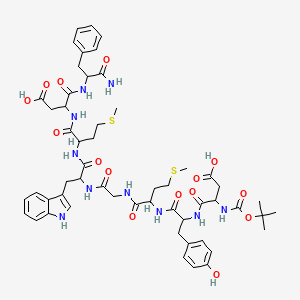

Boc-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is a nonapeptide comprising nine amino acid residues: aspartic acid (Asp), tyrosine (Tyr), methionine (Met), glycine (Gly), tryptophan (Trp), methionine (Met), aspartic acid (Asp), phenylalanine (Phe), and a C-terminal amide group. The Boc group protects the N-terminal aspartic acid, preventing unintended reactions during synthesis .

Table 1: Key Physicochemical Properties

The Boc group enhances solubility in organic solvents, facilitating purification during solid-phase peptide synthesis (SPPS). The presence of methionine and tryptophan introduces sulfur and indole moieties, respectively, influencing redox reactivity and ultraviolet (UV) absorption profiles .

Synthesis and Preparation Strategies

Enzymatic Synthesis

Thermolysin, a protease from Bacillus thermoproteolyticus, catalyzes the condensation of peptide fragments in aqueous-organic solvent systems. For Boc-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, thermolysin-mediated synthesis achieves yields up to 75% under optimized conditions (50% methanol, pH 6.5, 3 hours) . This method minimizes racemization, preserving stereochemical integrity .

Table 2: Optimal Conditions for Thermolysin-Catalyzed Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent System | 50% Methanol | 75 |

| pH | 6.5 | — |

| Reaction Time | 3 hours | — |

| Enzyme Concentration | 50 µM | — |

Chemical Synthesis

Stepwise SPPS using Boc chemistry remains the gold standard. Key steps include:

-

Deprotection: Trifluoroacetic acid (TFA) removes Boc groups.

-

Coupling: Dicyclohexylcarbodiimide (DCC) activates carboxyl groups for amide bond formation.

-

Cleavage: Hydrofluoric acid (HF) liberates the peptide from resin .

Methionine residues necessitate inert atmospheres to prevent oxidation, while tryptophan requires protection from light.

Biological Significance and Mechanisms

Role in Cholecystokinin Signaling

Desulfated CCK-8, derived from Boc-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, binds CCK receptors (CCK₁ and CCK₂) with nanomolar affinity. Unlike sulfated CCK-8, the desulfated form exhibits preferential binding to CCK₂ receptors in the central nervous system, modulating anxiety and pain perception .

Gastrointestinal Functions

In the pancreas, desulfated CCK-8 stimulates enzyme secretion via CCK₁ receptors, albeit with 10-fold lower potency than the sulfated form . This specificity makes it invaluable for dissecting receptor subtype contributions in in vitro assays.

Research Applications and Findings

Receptor Subtype Differentiation

Studies using Boc-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2-derived peptides reveal CCK₂ receptor dominance in mediating dopamine release in the nucleus accumbens, implicating it in reward pathways .

Drug Development

The compound’s metabolic stability (t₁/₂ > 2 hours in plasma) positions it as a template for developing CCK₂-targeted therapeutics for obesity and gastrointestinal disorders .

Table 3: Comparative Bioactivity of Sulfated vs. Desulfated CCK-8

| Parameter | Sulfated CCK-8 | Desulfated CCK-8 |

|---|---|---|

| CCK₁ Receptor IC₅₀ | 0.8 nM | 5.2 nM |

| CCK₂ Receptor IC₅₀ | 1.5 nM | 1.3 nM |

| Plasma Stability | t₁/₂ = 0.5 hours | t₁/₂ = 2.1 hours |

Challenges and Future Directions

Synthesis Optimization

Improving thermolysin efficiency in non-aqueous media could reduce reaction times and costs . Novel coupling agents like HATU may enhance SPPS yields beyond 80%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume